1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a substituted ethyl moiety. The ethyl group incorporates a 4-methylpiperazine ring and a thiophen-3-yl substituent. The chloro and methoxy groups on the aromatic ring enhance lipophilicity and electronic interactions, while the 4-methylpiperazine moiety may improve solubility and bioavailability . Thiophene, a heterocyclic aromatic system, contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-19(25)22-16-11-15(20)3-4-18(16)26-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRNRYHVLMQTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, identified by the CAS number 1171464-38-2, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C23H32ClN5O2
- Molecular Weight : 446.0 g/mol
The structural representation indicates the presence of a urea functional group combined with a chloro-substituted methoxyphenyl moiety and a piperazine derivative, which are critical for its biological activity.
Research indicates that compounds containing urea groups often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, affecting pathways involved in cancer and other diseases.
- Antimicrobial Properties : The presence of thiophene and piperazine rings enhances the compound's interaction with microbial targets.
- Cytotoxicity : Studies show that modifications in the structure can lead to increased cytotoxic effects on tumor cells.
Anticancer Activity
Recent studies have shown that similar urea derivatives possess significant anticancer properties. For instance, compounds with structural similarities demonstrated selective cytotoxicity against various cancer cell lines. A notable study reported:
- GI50 Values : The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM across different cancer types, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related thiourea compounds has indicated:
- Minimum Inhibitory Concentrations (MIC) : Certain derivatives showed MIC values as low as 0.03–0.06 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their:
- Anxiolytic and Antidepressant Effects : Analogous piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of urea derivatives similar to the compound :
- Antitumor Activity Study :
- Antimicrobial Efficacy Study :
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 2: Hypothetical Pharmacological Comparison Based on Structural Features
| Compound Name | Predicted Solubility | Likely Target Class | Potential Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Moderate (logP ~3)* | Kinases/GPCRs | Enhanced CNS penetration (piperazine), metabolic stability (thiophene) | Limited hydrogen-bond donors for target engagement |
| 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) | Low (logP ~4)* | Tyrosine kinases | High binding affinity (thiazole, hydrazine) | Poor bioavailability |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) | Low (logP ~4.5)* | Enzyme inhibitors | Strong electron-withdrawing groups (CF₃) enhance potency | Synthetic complexity |
*Estimated based on analogous structures in .
Key Findings:
- Solubility : The target compound’s 4-methylpiperazine likely improves aqueous solubility compared to analogs with bulky hydrophobic groups (e.g., 7n, 11c) .
- Target Selectivity : Thiophene’s planar structure may favor interactions with flat binding pockets (e.g., ATP sites in kinases), whereas thiadiazole (8) or pyridine (7n) systems could target helical domains .
- Metabolic Stability : The absence of hydrolytically labile groups (e.g., hydrazine in 11c) in the target compound suggests superior metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
